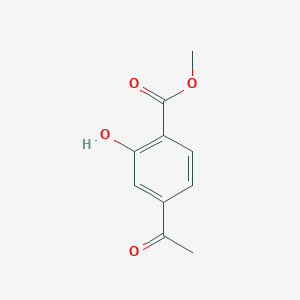

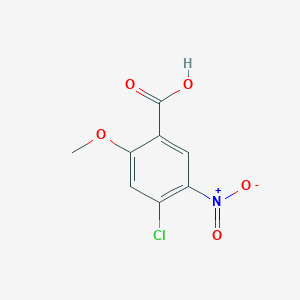

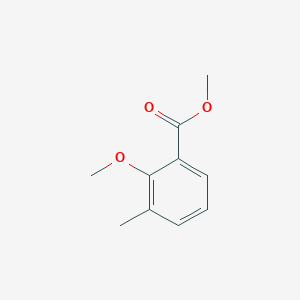

![molecular formula C56H84CaO8P2 B1611679 Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt CAS No. 40835-97-0](/img/structure/B1611679.png)

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt

Overview

Description

“Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt”, also known as “hemi-Calcium bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate”, is an ionophore of calcium . It has the empirical formula C56H84CaO8P2 and a molecular weight of 987.29 .

Synthesis Analysis

The synthesis of this compound involves the conversion of the calcium diester salt to the free acid. If the calcium salt is contaminated with much calcium salt of the monoester, it is converted to the free acid by adding 6N HCl and diethyl ether, and then stirred vigorously .Physical And Chemical Properties Analysis

“Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt” is a solid powder with a very low water solubility . It is soluble in tetrahydrofuran (THF), forming a clear, colorless solution .Scientific Research Applications

Ion-Selective Electrodes

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt has been identified as a critical component in the development of ion-selective electrodes. These electrodes are particularly effective for calcium ion detection. Studies have shown that calcium ion-selective electrodes based on this compound exhibit improved resistance to interference by anionic surfactants, which is advantageous in various analytical applications, such as water quality testing (Frend et al., 1983). Additionally, such electrodes have been used successfully in flow injection analysis for determining calcium ion levels in potable and raw water, demonstrating good agreement with traditional methods like atomic-absorption spectroscopy and EDTA titration (Dimitrakopoulos et al., 1996).

Sensor Development

This compound is also instrumental in the development of sensors. For example, it has been used in PVC matrix membranes for constructing uranyl ion-selective electrodes, which have applications in the field of nuclear chemistry and environmental monitoring (Moody et al., 1988). These sensors are designed to be highly selective and resistant to interference from other metal ions, making them valuable tools for detecting and monitoring specific ions in complex environmental samples.

Phosphate Group Research

Furthermore, research into the stability and reactivity of phosphate groups has led to the synthesis of various esters of phenyl phosphate, including derivatives of bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate. These studies are crucial for understanding the chemical properties of these compounds and their potential applications in different fields, such as pharmaceuticals and material science (Srivastva & Farquhar, 1984).

Medical Applications

In the medical field, calcium phosphates, including derivatives of bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate, are being explored as delivery systems for drugs like bisphosphonates. This research is particularly relevant for the treatment of diseases such as osteoporosis and bone metastases. The affinity of these compounds for calcium ions makes them ideal for targeted drug delivery to bone tissues (Bigi & Boanini, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

calcium;bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C28H43O4P.Ca/c2*1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6;/h2*11-18H,19-20H2,1-10H3,(H,29,30);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGUAHACNRXMLC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84CaO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561173 | |

| Record name | Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

987.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt | |

CAS RN |

40835-97-0 | |

| Record name | Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)